乙酸6-氯-4-苯基喹啉-3-羧酸酯

描述

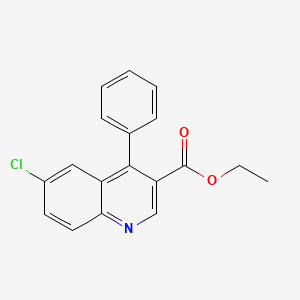

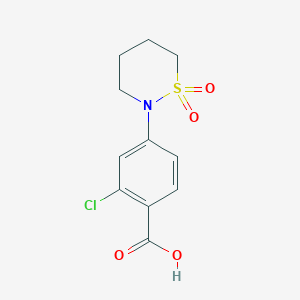

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate is a chemical compound with the molecular formula C18H14ClNO2 . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of Ethyl 6-chloro-4-phenylquinoline-3-carboxylate involves a two-step process. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 in good yields .Molecular Structure Analysis

The molecular structure of Ethyl 6-chloro-4-phenylquinoline-3-carboxylate consists of a quinoline ring substituted with a chlorine atom at the 6th position and a phenyl group at the 4th position. The quinoline ring is also substituted with a carboxylate group at the 3rd position .Chemical Reactions Analysis

The chemical reactions involving Ethyl 6-chloro-4-phenylquinoline-3-carboxylate primarily include Friedlander condensations and chlorination . These reactions are part of the synthesis process of the compound.Physical And Chemical Properties Analysis

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate is a solid compound with a molecular weight of 311.77 . It forms crystals that can be recrystallized from ethanol as needles. Its melting point is between 123°-124° C .科学研究应用

新型化合物的合成

高等人(2011 年)的一项研究探讨了新型亚甲二氧基喹啉-3-羧酸衍生物的合成,利用 2-氯甲基-6,7-亚甲二氧基喹啉-3-羧酸乙酯作为底物。这表明在创造具有各种领域潜在应用的新化学实体中使用类似化合物,包括药学化学 (Gao et al., 2011)。

抗菌活性

Koga 等人(1980 年)探讨了抗菌 6,7-和 7,8-二取代的 1-烷基-1,4-二氢-4-氧代喹啉-3-羧酸的构效关系。他们的研究表明 6-氯-4-苯基喹啉-3-羧酸乙酯衍生物在开发抗菌剂方面的潜力 (Koga et al., 1980)。

催化和化学反应

宋宝安(2012 年)专注于使用铝金属作为催化剂合成 7-氯-6-氟-1,4-二氢-4-氧代喹啉-3-羧酸乙酯。这突出了类似化合物在催化过程和合成化学中的作用 (Song Bao-an, 2012)。

癌症研究的潜力

Facchinetti 等人(2015 年)合成了一系列苯基-4-氧代噻唑烷-3-基-1-乙基-4-氧代-1,4-二氢喹啉-3-羧酸乙酯,并评估了它们的抗癌活性。这项研究证明了喹啉羧酸乙酯在开发潜在抗癌剂中的应用 (Facchinetti et al., 2015)。

安全和危害

作用机制

Target of Action

Ethyl 6-chloro-4-phenylquinoline-3-carboxylate is a quinoline derivative . Quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial , antimalarial , anti-asthmatic, antihypertensive, anti-inflammatory , immunosuppressive , antileishmanial , and anticancer properties.

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to downstream effects .

Result of Action

Quinoline derivatives are known to cause various molecular and cellular effects due to their interaction with biological targets .

属性

IUPAC Name |

ethyl 6-chloro-4-phenylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-2-22-18(21)15-11-20-16-9-8-13(19)10-14(16)17(15)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVQWLDYBJKLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2758344.png)

![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2758348.png)

![N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2758350.png)

![3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2758353.png)

![ethyl 3-{2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl}propanoate](/img/structure/B2758355.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2758356.png)

![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2758357.png)

![{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine](/img/structure/B2758360.png)

![Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2758363.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2758366.png)